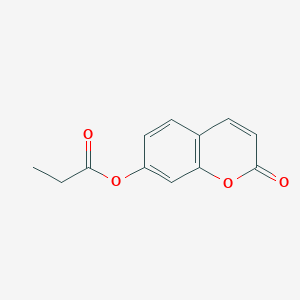![molecular formula C15H15ClN4O B5772837 N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide](/img/structure/B5772837.png)
N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide, also known as CCB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of carbonohydrazide and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide has been shown to inhibit the activity of enzymes such as tyrosine kinases and phosphodiesterases, which are involved in various cellular processes. It has also been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway.
Biochemical and Physiological Effects:
N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, reducing the production of cytokines and chemokines. In addition, N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide has been shown to have neuroprotective effects, protecting against oxidative stress and reducing neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and is well tolerated by cells and animals. However, N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide has some limitations as well. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, its effects may vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several future directions for research on N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide. One area of interest is the development of more potent and selective derivatives of N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide. Another area of interest is the study of N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide in combination with other compounds, such as chemotherapeutic agents, to enhance their efficacy. Finally, the potential clinical applications of N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide should be explored further, particularly in the treatment of cancer and neurodegenerative diseases.
Conclusion:
In conclusion, N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide is a promising compound for use in scientific research. Its wide range of biochemical and physiological effects make it a valuable tool for studying various biological processes. While there are still many unanswered questions about the mechanism of action of N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide, its potential applications in cancer, inflammation, and neurodegenerative diseases make it an area of great interest for future research.
Synthesemethoden
The synthesis of N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide involves the reaction of 2-chlorobenzaldehyde with carbonohydrazide in the presence of a catalyst. The resulting product is then treated with benzyl bromide to form N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide. This method has been shown to be effective in producing high yields of pure N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide.
Wissenschaftliche Forschungsanwendungen
N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide has been used in studies of cancer, inflammation, and neurodegenerative diseases, among others.
Eigenschaften
IUPAC Name |
2-[(E)-[4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c16-14-4-2-1-3-12(14)10-21-13-7-5-11(6-8-13)9-19-20-15(17)18/h1-9H,10H2,(H4,17,18,20)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHCKRUQSBLDMN-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=NN=C(N)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=N/N=C(N)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenyl)ethyl]-N'-phenylthiourea](/img/structure/B5772764.png)

![2-{[(2-methylphenyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5772778.png)

![5-chloro-2-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5772789.png)
![2-{4-[(2-hydroxyphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5772795.png)
![N'-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B5772808.png)
![N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5772813.png)
![N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5772824.png)
![3-[(diphenylboryl)amino]-4,4,4-trifluoro-2-[N-(2-furylmethyl)ethanimidoyl]-1-phenyl-2-buten-1-one](/img/structure/B5772829.png)
![N-[3-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B5772844.png)
![ethyl 3-{[3-(2-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5772846.png)

![2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5772856.png)